N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-15(20)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)19-16/h3-10H,2H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOAJGDASKXCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide typically involves the formation of the benzimidazole ring followed by the attachment of the propionamide group. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core. Subsequently, the propionamide group can be introduced through an amide coupling reaction using propionic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Catalysts and solvents that are environmentally friendly and economically viable are often preferred. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using halogens or halogenating agents, while nucleophilic substitutions may involve reagents like sodium methoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) N-(1H-Benzo[d]imidazol-2-yl)-2-alkyl-N'-sulfonylacetamidines ()
- Structure : These compounds feature sulfonylacetamidine groups instead of propionamide.
- The acetamidine moiety (N–C–N linkage) differs from the amide (N–C=O) in the target compound, altering hydrogen-bonding interactions .
(b) Aromatic Amide-Substituted Benzimides ()
- Structure: Compounds like (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(substituted phenyl)benzamide include a propenone linker between benzimidazole and benzamide.
- Key Differences: The conjugated propenone linker extends π-electron delocalization, which may enhance UV absorption and intermolecular stacking. This structural feature correlates with high melting points (>250°C), suggesting stronger crystalline packing compared to the target compound .
- Applications: Potential use in materials science or photodynamic therapy due to extended conjugation.
(c) Substituted N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)cinnamides ()
- Structure : Cinnamide (α,β-unsaturated amide) replaces propionamide.
- Key Differences: The conjugated double bond in cinnamides enhances rigidity and may improve binding to tubulin, as evidenced by their cytotoxic activity in cancer cell lines (IC₅₀ values in nM range).
Pharmacokinetic and Physicochemical Properties
(a) N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide ()
- Structure : Diphenylpropanamide substituent increases molecular weight (417.5 g/mol) and lipophilicity (XLogP3 = 5.8).
- Key Differences : The bulky diphenyl group reduces polar surface area (PSA = 57.8 Ų) but increases logP, likely impairing aqueous solubility. The target compound’s simpler propionamide group may offer a better balance between lipophilicity and solubility .
- Rotatable Bonds : 6 in vs. likely fewer in the target compound, suggesting improved oral bioavailability for the latter (see ) .
(b) N-(3-Imidazol-1-ylpropyl)-2-(methylamino)benzamide ()
- Structure: Imidazole instead of benzimidazole, with a methylamino group.
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available literature on its biological activity, including data from various case studies and research findings.
Chemical Structure and Properties
The compound features a benzimidazole moiety, which is known for its broad spectrum of biological activities. The structural formula can be represented as follows:
This structure includes a propionamide group attached to a phenyl ring, which is further substituted with a benzimidazole moiety. The presence of these functional groups contributes to its biological activity.
Biological Activities
1. Antitumor Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, analogs of benzimidazole have shown potent inhibitory effects against various cancer cell lines. A study highlighted that compounds with similar structures exhibited IC50 values as low as 2.6 µM against MDA-MB-231 breast cancer cells, indicating strong antiproliferative effects .
Table 1: Antitumor Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1b | MDA-MB-231 | 2.6 | Induction of ROS and mitochondrial damage |
| 2a | A375 | 16 | Hydrogen bonding with enzyme targets |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM against various strains, including E. coli and S. aureus .
Table 2: Antimicrobial Activity
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Antitumor Mechanism : The antitumor effects are primarily attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
- Antimicrobial Mechanism : The antimicrobial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several studies have focused on the synthesis and evaluation of benzimidazole derivatives, including this compound:
- A study synthesized various benzimidazole derivatives and evaluated their cytotoxicity against different cancer cell lines, finding that modifications in the side chains significantly impacted their potency.
- Another research effort highlighted the structure-activity relationship (SAR) among benzimidazole derivatives, emphasizing that lipophilicity and electronic properties play crucial roles in their biological efficacy .
Q & A
Q. What are the common synthetic routes for preparing N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide derivatives?
- Methodological Answer : A copper-catalyzed three-component coupling reaction is widely used, employing 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes under optimized conditions (e.g., CuI catalyst, 80°C, CH₃CN solvent). This method achieves high atom economy (~100%) and yields (~78%) . Alternative approaches include CBr₄-catalyzed one-pot synthesis, which avoids transition metals and strong bases, enhancing practicality for scale-up .
Q. How are structural and purity confirmations performed for these derivatives?
- Methodological Answer : Characterization involves multi-spectral analysis:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., shifts at δ 7.3–8.3 ppm for benzimidazole protons) .
- HRMS : For exact mass confirmation (e.g., molecular ion peaks matching calculated [M+H]+ values) .
- FTIR : To identify functional groups like C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) .
Melting point analysis further confirms purity (>250°C for many derivatives) .
Q. What biological activities are initially screened for these compounds?
- Methodological Answer : Primary screens focus on:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Anticancer potential : MTT assays to assess cytotoxicity, often linked to TP53 protein upregulation .
- Enzyme inhibition : Kinase or aromatase inhibition studies using enzymatic assays .
Advanced Research Questions
Q. How can computational methods guide the design of benzimidazole derivatives for optoelectronic applications?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to identify candidates with nonlinear optical (NLO) activity. Spectroscopic data (UV-Vis, fluorescence) validate Stokes shifts and photon reabsorption limits. For example, Schiff bases like N-(1H-benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine show enhanced NLO responses due to electron-withdrawing nitro groups .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies (e.g., variable MIC values) are addressed by:
- Structural optimization : Introducing electron-donating groups (e.g., -OCH₃) to improve solubility and bioavailability .
- Synergistic assays : Combining derivatives with known antibiotics to identify potentiation effects .
- Targeted docking studies : Molecular docking (e.g., AutoDock Vina) to assess binding affinity variations to targets like EGFR tyrosine kinase .
Q. How do substituent modifications influence structure-activity relationships (SAR) in antimicrobial derivatives?
- Methodological Answer : SAR studies reveal:
- Phenyl ring substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antifungal activity by increasing membrane penetration .
- Alkyl chain length : Longer chains (e.g., hexanamidine derivatives) improve lipophilicity, boosting Gram-negative bacterial inhibition .
- Heterocyclic hybrids : Thiazole-triazole hybrids (e.g., compound 9c) exhibit dual antimicrobial and anticancer mechanisms via intercalation and enzyme inhibition .
Q. What methodologies optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Optimization involves:
Q. How are solubility and stability challenges addressed in preclinical formulations?
- Methodological Answer : Strategies include:
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2-(1H-benzo[d]imidazol-2-yl)-N-methylethan-1-amine HCl) .
- Prodrug design : Esterification of propionamide groups to enhance metabolic stability .
- Co-crystallization : Maleate co-crystals (e.g., patent EP3360446) improve thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
